

Application Notes: Surface Functionalization of Gold Nanoparticles with Biotin-PEG2-OH

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Biotin-PEG2-OH**

Cat. No.: **B1407903**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of gold nanoparticles (AuNPs) with biotin-terminated polyethylene glycol (PEG) linkers is a critical technique in nanobiotechnology. This surface modification strategy leverages the high-affinity, non-covalent interaction between biotin and streptavidin (or avidin), which is one of the strongest known biological bonds. The inclusion of a PEG spacer enhances the colloidal stability of the nanoparticles in biological media, reduces non-specific protein adsorption, and increases their in-vivo circulation time.^{[1][2][3]} These properties make Biotin-PEG functionalized AuNPs ideal candidates for a wide range of biomedical applications, including targeted drug delivery, diagnostics, biosensing, and as probes in various molecular biology assays.^{[4][5]}

This document provides detailed protocols for the surface functionalization of gold nanoparticles with **Biotin-PEG2-OH**, along with methods for their characterization.

Principle of Functionalization

The most common method for attaching **Biotin-PEG2-OH** to gold nanoparticles relies on the strong affinity between sulfur and gold. If the **Biotin-PEG2-OH** molecule has a thiol (-SH) group at the non-biotinylated terminus, it can be directly chemisorbed onto the surface of the gold nanoparticle, forming a stable gold-thiol bond. This process is a self-assembly mechanism where the thiol groups displace the original citrate capping agents on the AuNP surface.

Alternatively, for nanoparticles that are pre-functionalized with carboxyl groups (-COOH), a two-step carbodiimide coupling chemistry using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS) can be employed to form a stable amide bond with an amine-terminated Biotin-PEG linker.[\[1\]](#)[\[6\]](#)

Experimental Protocols

Protocol 1: Functionalization of Citrate-Capped Gold Nanoparticles with Thiolated Biotin-PEG2-OH

This protocol describes the functionalization of pre-synthesized citrate-capped gold nanoparticles via ligand exchange with a thiol-terminated **Biotin-PEG2-OH**.

Materials and Reagents:

- Citrate-capped gold nanoparticles (AuNPs) in aqueous solution (e.g., 10-100 nm diameter)
- Thiol-terminated **Biotin-PEG2-OH** (SH-PEG2-Biotin)
- Phosphate Buffered Saline (PBS), pH 7.4
- Bovine Serum Albumin (BSA)
- Tween-20
- Nanopure water
- Microcentrifuge tubes (low retention)

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of SH-PEG2-Biotin in nanopure water. The concentration will depend on the desired surface coverage and the size of the AuNPs. A common starting point is a 1000-fold molar excess of the PEG linker to the AuNPs.
- Conjugation Reaction:

- In a low-retention microcentrifuge tube, add the citrate-capped AuNP solution.
- To this, add the SH-PEG2-Biotin solution.
- Incubate the mixture for 24 hours at room temperature with gentle shaking.[7] This allows for the displacement of the citrate ions by the thiol-PEG-biotin linker.

- Washing and Purification:
 - To stabilize the nanoparticles and passivate the surface, add a solution containing NaCl, phosphate buffer, BSA, and Tween to achieve final concentrations of 0.15 M NaCl, 10 mM phosphate, 0.1% BSA, and 0.02% Tween.[7] Incubate for an additional hour.
 - Increase the salt concentration to 0.3 M NaCl and continue shaking for another hour.[7]
 - Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles (e.g., 12,000 x g for 25 minutes for 30 nm AuNPs).[7]
 - Carefully remove the supernatant containing excess reagents.
 - Resuspend the nanoparticle pellet in a washing buffer (e.g., PBS with 0.05% Tween-20). [1]
 - Repeat the centrifugation and resuspension steps at least two more times to ensure the removal of all unbound linkers and other reagents.[7]
- Final Resuspension and Storage:
 - After the final wash, resuspend the purified Biotin-PEG-AuNPs in a suitable storage buffer (e.g., PBS with 0.1% BSA and 0.02% Tween).[7]
 - Store the functionalized nanoparticles at 4°C until further use.[8]

Protocol 2: Functionalization of Carboxylated Gold Nanoparticles with Amine-Terminated Biotin-PEG2-OH

This protocol utilizes EDC/sulfo-NHS chemistry to conjugate an amine-terminated **Biotin-PEG2-OH** to carboxylated AuNPs.

Materials and Reagents:

- Carboxylated gold nanoparticles (-COOH AuNPs)
- Amine-terminated **Biotin-PEG2-OH** (NH₂-PEG2-Biotin)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysulfosuccinimide (sulfo-NHS)
- Activation Buffer: 0.1 M MES, pH 6.0[1]
- Washing Buffer: PBS with 0.05% Tween-20[1]
- Quenching Solution: 1 M Tris-HCl, pH 7.4[1]
- Storage Buffer: PBS, pH 7.4

Procedure:

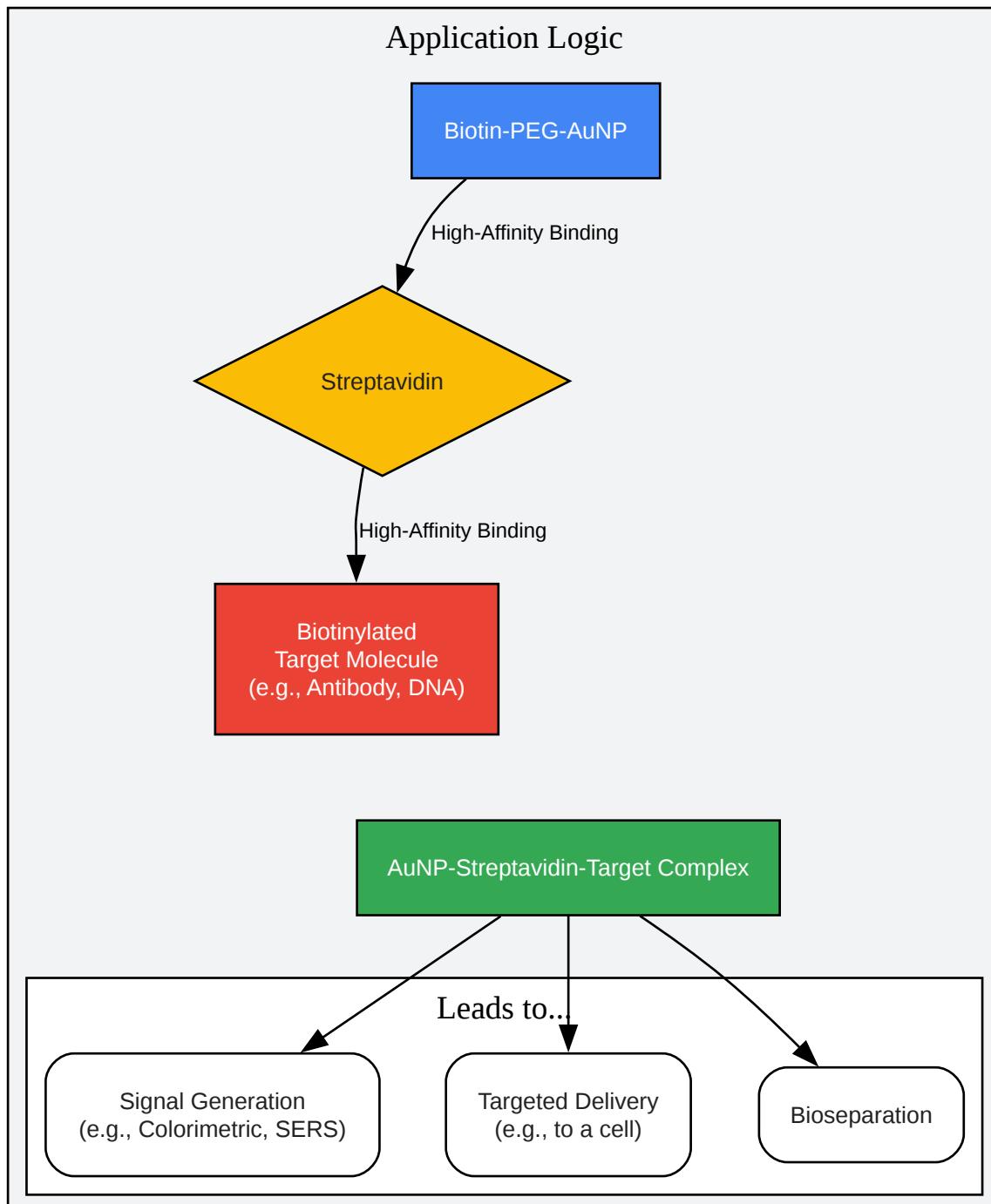
- Nanoparticle Preparation:
 - Resuspend the carboxylated AuNPs in Activation Buffer to a concentration of 1 mg/mL.[1]
 - Sonicate briefly to ensure a homogenous dispersion.[1]
- Activation of Carboxyl Groups:
 - Prepare fresh 10 mg/mL solutions of EDC and sulfo-NHS in Activation Buffer immediately before use.[1]
 - To 1 mL of the nanoparticle suspension, add 100 µL of the EDC solution and 100 µL of the sulfo-NHS solution.[1]
 - Incubate for 30 minutes at room temperature with gentle mixing. This activates the carboxyl groups to form amine-reactive sulfo-NHS esters.[1]

- Washing of Activated Nanoparticles:
 - Centrifuge the activated nanoparticle suspension to pellet the nanoparticles.
 - Discard the supernatant containing excess EDC and sulfo-NHS.
 - Resuspend the pellet in Activation Buffer and centrifuge again. Repeat this washing step once more.
- Conjugation with Amine-PEG-Biotin:
 - Prepare a solution of NH2-PEG2-Biotin in Activation Buffer.
 - Resuspend the washed, activated nanoparticle pellet in the NH2-PEG2-Biotin solution. The molar ratio of the biotin linker to the nanoparticles may need optimization.[1]
 - Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.[1]
- Quenching and Final Washing:
 - Add 100 μ L of Quenching Solution and incubate for 15 minutes to quench any unreacted sulfo-NHS esters.[1]
 - Centrifuge the functionalized nanoparticles and discard the supernatant.
 - Wash the nanoparticles three times with Washing Buffer.[1]
- Final Resuspension and Storage:
 - After the final wash, resuspend the biotinylated nanoparticles in the desired storage buffer. [1]
 - Store at 4°C.

Characterization of Functionalized Nanoparticles

Successful functionalization should be confirmed using various analytical techniques.

Parameter	Technique	Expected Outcome	Significance
Hydrodynamic Diameter	Dynamic Light Scattering (DLS)	A slight increase (e.g., 5-15 nm) in the hydrodynamic diameter. ^[6]	Confirms the addition of the Biotin-PEG layer to the nanoparticle surface.
Surface Plasmon Resonance	UV-Vis Spectroscopy	A red-shift in the peak absorbance wavelength.	Indicates a change in the local refractive index around the nanoparticle surface due to the attached layer.
Surface Charge	Zeta Potential Measurement	A shift towards a more neutral potential.	Indicates the modification of the nanoparticle surface charge.
Biotin Quantification	HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay	Displacement of HABA from avidin by biotinylated nanoparticles, leading to a decrease in absorbance at 500 nm. ^[3]	Allows for the quantification of accessible biotin molecules on the nanoparticle surface.


Visualization of Experimental Workflows

[Click to download full resolution via product page](#)

Caption: Experimental workflows for the two primary methods of Biotin-PEG functionalization of gold nanoparticles.

Signaling Pathway and Application Logic

The primary "signaling" in this context is the highly specific molecular recognition between the functionalized nanoparticle and a streptavidin-conjugated molecule. This interaction forms the basis for numerous applications.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. youdobio.com [youdobio.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Universal Biotin—PEG-Linked Gold Nanoparticle Probes for the Simultaneous Detection of Nucleic Acids and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gold Nanoparticles, Biotin Conjugated [nanocs.net]
- To cite this document: BenchChem. [Application Notes: Surface Functionalization of Gold Nanoparticles with Biotin-PEG2-OH]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1407903#surface-functionalization-of-gold-nanoparticles-with-biotin-peg2-oh>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com